tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate
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Overview
Description
tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production methods for tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various bases such as cesium carbonate . The reactions are typically carried out in solvents like 1,4-dioxane or methylene chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction can produce N-Boc-protected anilines .
Scientific Research Applications
tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Industry: It is used as a chemical reagent and building block in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions, accelerating reaction rates and suppressing cell cytotoxicity . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar chemical properties.
tert-butyl (4-bromobutyl)carbamate: Used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with applications in organic synthesis.
Uniqueness
tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-5-14-6-10-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMZVYPSYTBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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